molecular formula C5H7N3O B13850105 3-Hydrazinylpyridin-4(1H)-one CAS No. 785012-09-1

3-Hydrazinylpyridin-4(1H)-one

Cat. No.: B13850105
CAS No.: 785012-09-1
M. Wt: 125.13 g/mol
InChI Key: UPXLEFAAZVPVRY-UHFFFAOYSA-N
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Description

3-Hydrazinylpyridin-4(1H)-one is a heterocyclic compound that contains both a pyridine ring and a hydrazine functional group. Compounds of this nature are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinylpyridin-4(1H)-one typically involves the reaction of a pyridine derivative with hydrazine. One common method is the condensation of 4-pyridone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an aqueous or alcoholic solvent, and the product is isolated by crystallization or extraction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinylpyridin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azo compounds, while reduction could produce piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydrazinylpyridin-4(1H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The hydrazine group could form covalent bonds with target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinylpyridine: Similar structure but lacks the ketone group.

    3-Aminopyridine: Contains an amino group instead of a hydrazine group.

    4-Pyridone: Lacks the hydrazine group but has a similar pyridine ring structure.

Uniqueness

3-Hydrazinylpyridin-4(1H)-one is unique due to the presence of both the hydrazine and ketone functional groups, which confer distinct reactivity and potential biological activity. This combination allows for a wide range of chemical transformations and applications that might not be possible with similar compounds.

Properties

CAS No.

785012-09-1

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3-hydrazinyl-1H-pyridin-4-one

InChI

InChI=1S/C5H7N3O/c6-8-4-3-7-2-1-5(4)9/h1-3,8H,6H2,(H,7,9)

InChI Key

UPXLEFAAZVPVRY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C(C1=O)NN

Origin of Product

United States

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